N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloroacetamido group, and a tetrahydrobenzothiophene ring. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The initial step involves the construction of the tetrahydrobenzothiophene ring through a cyclization reaction.
Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group and tetrahydrobenzothiophene ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-chloroacetamido)benzamide: This compound shares the chloroacetamido and benzyl groups but lacks the tetrahydrobenzothiophene ring.
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of the tetrahydrobenzothiophene ring, which imparts specific chemical properties and reactivity
Biological Activity
N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives and is particularly noted for its structural features, including a tetrahydrobenzothiophene core and a chloroacetamido group. These characteristics contribute to its pharmacological applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
- Molecular Formula : C18H19ClN2O2S
- CAS Number : 851170-84-8
- SMILES Notation : C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)NCC3=CC=CC=C3
The unique structure of this compound allows it to interact with biological targets effectively, making it a candidate for further development in therapeutic applications.
Inhibition of Acetylcholinesterase (AChE)
Preliminary studies indicate that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in patients with neurodegenerative disorders.
Table 1: Comparison of AChE Inhibitors
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Donepezil | Benzyl group and piperidine ring | AChE inhibitor | First-line treatment for Alzheimer's |
Rivastigmine | Carbamate structure | AChE inhibitor | Dual inhibition mechanism |
Galantamine | Alkaloid structure | AChE inhibitor | Modulates nicotinic receptors |
This compound | Tetrahydrobenzothiophene core with chloroacetamido moiety | AChE inhibitor | Enhanced binding affinity compared to others |
Molecular docking studies reveal that this compound binds effectively to the active site of AChE. This binding involves interactions with key residues within the enzyme's active site, which may enhance its inhibitory activity. Understanding these interactions is critical for optimizing the compound's efficacy and developing more potent derivatives.
Case Studies and Research Findings
Research has demonstrated that modifications on the benzothiophene core can significantly influence biological efficacy. For instance:
- Study on Structural Variants : Variants of benzothiophene derivatives were synthesized and tested for their AChE inhibitory activity. The results indicated that specific substitutions enhanced potency compared to parent compounds.
- In Vivo Studies : Animal models treated with this compound showed improved cognitive functions in memory tests compared to controls. These findings suggest potential therapeutic benefits in treating cognitive deficits associated with Alzheimer's disease.
Properties
IUPAC Name |
N-benzyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-10-15(22)21-18-16(13-8-4-5-9-14(13)24-18)17(23)20-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWVQRCCPFHCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851170-84-8 | |
Record name | N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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